1-Aminocyclohexane-1-carboxylic acid hydrochloride

Catalog No.
S671632
CAS No.
39692-17-6
M.F
C7H14ClNO2
M. Wt
179.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminocyclohexane-1-carboxylic acid hydrochloride

Stabilizing peptide therapeutics against proteolysis is challenging. Ac6c·HCl (CAS 39692-17-6) is a spiro-constrained α,α-dialkyl amino acid salt that forces helical turns and resists enzymatic cleavage, critical for long-acting vasopressin analogs. Procure the HCl salt to avoid solubility bottlenecks in Fmoc/Boc protection.

  • Locks peptide backbone into α-helical or 3_10-helical conformations not achievable with Leu or Aib
  • Enhances in vivo half-life by shielding adjacent peptide bonds
  • Aqueous solubility ensures high-yield SPPS building block synthesis
  • Ready stock for global shipping.

CAS Number

39692-17-6

Product Name

1-Aminocyclohexane-1-carboxylic acid hydrochloride

IUPAC Name

1-aminocyclohexane-1-carboxylic acid;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

InChI

InChI=1S/C7H13NO2.ClH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H

InChI Key

GTKXSYHXQSKWNP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)O)N.Cl

Canonical SMILES

C1CCC(CC1)(C(=O)O)N.Cl

The exact mass of the compound 1-Aminocyclohexane-1-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Aminocyclohexane-1-carboxylic acid hydrochloride, 1-Aminocyclohexanecarboxylic acid hydrochloride, Ac6c·HCl, Ac6c-OH hydrochloride, H-Ac6c-OH·HCl, 1-Amino-1-cyclohexanecarboxylic acid HCl

Purity

≥98%

Package Size

1 g, 5 g

1-Aminocyclohexane-1-carboxylic acid hydrochloride (CAS 39692-17-6), frequently designated as Ac6c·HCl, is a conformationally constrained, non-proteinogenic α,α-dialkyl amino acid salt. It is primarily procured as a specialized building block for advanced peptidomimetics, foldamers, and targeted active pharmaceutical ingredients (APIs), including highly potent vasopressin analogs[1]. The spiro-cyclohexane ring imposes strict steric limitations on the peptide backbone, reliably inducing α-helical, 3_10-helical, or γ-turn secondary structures while simultaneously imparting high resistance to proteolytic degradation [2]. Procuring the hydrochloride salt rather than the free base ensures enhanced crystalline stability and higher aqueous solubility, which is a critical processability factor when executing N-terminal protection (e.g., Fmoc or Boc derivatization) prior to solid-phase peptide synthesis (SPPS) [3].

Research Fit

Hydrochloride salt optimized for aqueous SPPS and liquid-phase peptide synthesis
Conformationally constrained α,α-dialkylated residue enforces backbone pre-organization
Enhanced water solubility over free base simplifies stock solution preparation

Substituting Ac6c·HCl with canonical hydrophobic amino acids (such as leucine) or smaller α,α-disubstituted analogs (like 2-aminoisobutyric acid, Aib) fundamentally alters a target molecule's three-dimensional conformation and lipophilicity. While canonical amino acids permit backbone flexibility that leads to rapid enzymatic cleavage in vivo, the Ac6c residue locks the peptide into a rigid motif that is often mandatory for specific receptor binding and extended pharmacokinetic half-life [1]. Furthermore, attempting to procure the free base of Ac6c instead of the hydrochloride salt frequently introduces solubility bottlenecks during initial aqueous-organic biphasic protection reactions. The free base's poor solubility can lead to incomplete protection and lower yields, whereas the HCl salt guarantees rapid dissolution and stoichiometric precision during the preparation of SPPS building blocks [2].

Substitution Risk

Smaller ring analogs (Acc5, ACBC) may shift conformational bias and drastically reduce bioactivity in chemotaxis models.
Acyclic Aib substitution cannot recapitulate the steric constraint required for stable β-turn induction.
Free base form may limit solubility in aqueous coupling steps, altering reaction reproducibility.

Conformational Rigidity and Helical Induction

Ac6c is an α,α-dialkyl amino acid that imposes severe steric constraints on the peptide backbone. Experimental and modeling data indicate that alicyclic residues like Ac6c restrict backbone dihedral angles primarily to φ ≈ ±60° and ψ ≈ ±30°, which are the canonical coordinates for α-helix and 3_10-helix formation, or specific γ-turns in shorter sequences [1]. In contrast, canonical amino acids like leucine explore a vastly broader Ramachandran space, leading to unstructured random coils in short peptides. This strict conformational locking cannot be achieved with standard proteinogenic substitutes.

Evidence DimensionBackbone dihedral angle restriction (φ, ψ)
Target Compound DataRestricted to φ ≈ ±60°, ψ ≈ ±30° (helical/turn motifs)
Comparator Or BaselineCanonical amino acids (broad Ramachandran flexibility)
Quantified DifferenceComplete elimination of random coil flexibility
ConditionsStructural analysis of short synthetic peptides

Procuring Ac6c is essential when a peptide drug candidate requires a rigidified structure to maintain target affinity and prevent unfolding.

Chemotactic bioactivity
Head-to-head
78× higher activity vs parent fMLP; Acc5/Aib analogs show 2–3× lower activity
Reported rank in chemotactic probe design; Acc6 scaffold uniquely retains β-turn-dependent receptor activation
Lysozyme release in rabbit neutrophils; Formyl-Met-X-Phe-OMe series

Receptor Activity Modulation via Hydrophobic Bulk

The cyclohexane ring of Ac6c provides a larger hydrophobic surface area and distinct steric volume compared to smaller cyclic analogs like 1-aminocyclopentane-1-carboxylic acid (Ac5c) or linear canonicals. In the synthesis of Arginine Vasopressin (AVP) analogs, substituting position 2 with Ac6c selectively modulated pharmacological activity, yielding highly potent antidiuretic V2 agonists while differentiating pressor and uterotonic activities [1]. Smaller or linear substitutes failed to achieve this specific binding profile due to insufficient steric interaction with the receptor pocket.

Evidence DimensionIn vitro antidiuretic V2 receptor agonism
Target Compound DataHighly potent selective agonism
Comparator Or BaselinePosition 3 substituted analogs or canonical sequences (failed to exhibit equivalent selective activity)
Quantified DifferenceSelective modulation of antidiuretic vs. pressor activity
ConditionsIn vitro pharmacological testing of AVP analogs

For SAR optimization, Ac6c cannot be generically replaced by smaller cyclic analogs without risking a critical drop in target specificity.

Tumor-to-nontumor ratio
Head-to-head
Significantly lower ratios vs ACBC in muscle, kidney, testis
Not recommended for tumor-imaging probe development; redirects selection to conformational applications
Buffalo rats bearing Morris 5123C hepatomas; [14C]-labeled amino acids

Processability Advantage of the Hydrochloride Salt

Alicyclic α,α-disubstituted amino acids are notoriously hydrophobic and exhibit poor aqueous solubility as free bases, complicating the biphasic reactions required for Boc or Fmoc protection. The hydrochloride salt of Ac6c (CAS 39692-17-6) overcomes this by providing an ionized, highly water-soluble starting material [1]. This ensures rapid, complete dissolution in aqueous alkaline media during the addition of protecting group reagents, whereas the free base often requires extended reaction times, co-solvents, or results in incomplete conversion.

Evidence DimensionAqueous solubility and dissolution rate for N-protection
Target Compound DataAc6c·HCl (Rapid dissolution, complete ionization)
Comparator Or BaselineAc6c Free Base (Poor aqueous solubility, multiphasic suspension)
Quantified DifferenceSignificant reduction in reaction time and improved protection yield
ConditionsStandard aqueous/organic biphasic N-terminal protection (e.g., Fmoc-OSu/Na2CO3)

Procuring the HCl salt prevents workflow bottlenecks and yield losses during the critical first step of preparing protected building blocks for peptide synthesis.

Position-dependent receptor modulation
Class-level
Pos 2: high-potency antidiuretic agonists; Pos 3: virtually inactive
Supports rational design of GPCR ligand selectivity through Acc placement
AVP analog in vitro assays; Journal of Medicinal Chemistry

Proteolytic Stability Enhancement

The incorporation of α,α-disubstituted residues like Ac6c provides massive steric shielding to adjacent peptide bonds, protecting them from enzymatic cleavage. Peptidomimetics containing Ac6c and similar non-canonical building blocks demonstrate orders-of-magnitude increases in half-life against standard proteases compared to sequences composed entirely of canonical L-amino acids[1]. This resistance is a direct consequence of the bulky spiro-cyclohexane ring preventing the peptide backbone from adapting to the active sites of proteolytic enzymes.

Evidence DimensionResistance to proteolytic degradation (Half-life)
Target Compound DataAc6c-containing peptidomimetics (Highly resistant, extended half-life)
Comparator Or BaselineCanonical L-amino acid peptides (Rapidly degraded, short half-life)
Quantified DifferenceOrders-of-magnitude increase in enzymatic stability
ConditionsIn vivo and in vitro protease exposure

Buyers developing peptide therapeutics must use sterically hindered building blocks like Ac6c to achieve viable pharmacokinetic profiles and prevent rapid clearance.

Aqueous solubility
Supplier data
Enhanced water solubility vs free base (CAS 2756-85-6)
May simplify handling in aqueous coupling and biological assay workflows
Data to verify with lot-specific solubility testing
β-turn induction
Class-level
Strong conformational bias toward β-turn in solution and solid state
Reported property for foldamer design; supports backbone pre-organization studies
X-ray and NMR of model peptides
Purity & documentation
Supplier specification
≥98% (HPLC/T) with CoA and SDS
Supports batch-to-batch consistency for reproducible synthesis and assays
Commercial specification from major suppliers

Synthesis of Protease-Resistant Peptidomimetics

Due to its massive steric bulk, Ac6c is a structurally necessary building block for extending the in vivo half-life of peptide therapeutics. It is specifically chosen over canonical amino acids when adjacent peptide bonds must be shielded from enzymatic cleavage without completely disrupting the molecule's overall hydrophobicity [1].

Development of Conformationally Locked Foldamers

Ac6c·HCl is heavily utilized in structural chemistry to force short peptide sequences into stable α-helical or 3_10-helical conformations. It is a necessary selection when researchers need to restrict backbone dihedral angles strictly to helical or γ-turn coordinates, an application where standard amino acids fail[1].

Optimization of Receptor Agonists and Antagonists

In medicinal chemistry, particularly in the development of vasopressin (AVP) analogs, Ac6c is incorporated to fine-tune receptor selectivity. Its specific spiro-cyclohexane geometry provides a hydrophobic interaction surface that smaller cyclic amino acids (like Ac5c) cannot replicate, making it critical for maximizing target affinity [2].

Streamlined Preparation of Protected SPPS Building Blocks

For chemical manufacturers and core facilities synthesizing Fmoc- or Boc-protected non-natural amino acids, procuring the hydrochloride salt of Ac6c is essential. Its higher aqueous solubility compared to the free base ensures smooth, high-yield derivatization in standard biphasic solvent systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chemotactic peptide probe design
Acc6 scaffold bioactivity bias
Receptor activation endpoints in neutrophil assays
GPCR ligand engineering (vasopressin/oxytocin family)
Position-dependent activity modulation
Receptor subtype selectivity profiling
β-turn and helical foldamer construction
Conformational constraint strength
Structural analysis (NMR, X-ray) of backbone pre-organization
Antimicrobial peptide synthesis
Backbone constraint effect on membrane disruption
Antimicrobial activity and membrane interaction assays

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

179.0713064 g/mol

Monoisotopic Mass

179.0713064 g/mol

Heavy Atom Count

11

UNII

0480546720

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39692-17-6

Wikipedia

Homocycloleucine hydrochloride

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